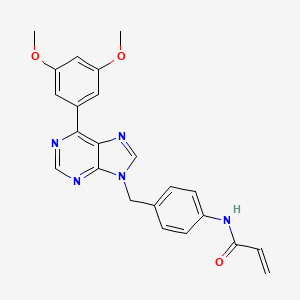

FGFR-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H21N5O3 |

|---|---|

Poids moléculaire |

415.4 g/mol |

Nom IUPAC |

N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C23H21N5O3/c1-4-20(29)27-17-7-5-15(6-8-17)12-28-14-26-22-21(24-13-25-23(22)28)16-9-18(30-2)11-19(10-16)31-3/h4-11,13-14H,1,12H2,2-3H3,(H,27,29) |

Clé InChI |

FDYYKFWGYGBXLY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1)C2=C3C(=NC=N2)N(C=N3)CC4=CC=C(C=C4)NC(=O)C=C)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of FGFR-IN-13: A Covalent Inhibitor Targeting Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide details the discovery and synthesis of FGFR-IN-13, a potent and irreversible covalent inhibitor of FGFR. This compound, also identified as compound III-30, demonstrates significant inhibitory activity against FGFR1 and FGFR4. This document provides a comprehensive overview of its biological activity, the experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and development workflow.

Introduction to FGFR and Covalent Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway, mediated by four highly conserved receptor tyrosine kinases (FGFR1-4), is essential for normal cellular functions. Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in a variety of malignancies. The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has been a key strategy in oncology drug discovery.

Covalent inhibitors offer a distinct therapeutic advantage by forming a permanent bond with their target protein. This irreversible binding can lead to a more durable and potent inhibition, often with a lower required therapeutic dose and reduced systemic exposure, which can minimize off-target effects. This compound was designed as a covalent inhibitor to target a specific cysteine residue within the FGFR kinase domain, thereby achieving irreversible inactivation.

Discovery and Biological Activity of this compound

This compound (compound III-30) was identified through a rational drug design approach aimed at developing irreversible covalent inhibitors of FGFR. Its biological activity was characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibitory activity against FGFR1 and FGFR4 in enzymatic assays. The acrylamide moiety of the molecule is designed to form a covalent bond with a non-catalytic cysteine residue in the P-loop of the FGFR kinase domain.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FGFR1 | 0.20 ± 0.02 |

| FGFR4 | 0.40 ± 0.03 |

Data sourced from MedChemExpress product information, referencing the primary publication.

Cellular Activity

The anti-proliferative effects of this compound were evaluated in various cancer cell lines. It was shown to inhibit the proliferation of cancer cells with aberrant FGFR signaling. Furthermore, studies in MDA-MB-231 triple-negative breast cancer cells indicated that this compound induces apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and total-PARP, while promoting the expression of pro-apoptotic proteins such as Bax and cleaved-PARP.

In Vivo Efficacy

In xenograft models using MDA-MB-231 cells, this compound exhibited significant anti-tumor activity, demonstrating its potential for in vivo applications. The compound was also noted to have good oral activity.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on standard laboratory procedures and information from the primary publication.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in the formation of the final acrylamide-functionalized purine derivative. The general synthetic scheme is outlined below.

Caption: Synthetic pathway for this compound.

General Procedure:

-

Synthesis of the Purine Core (Intermediate 1): The synthesis begins with a substituted purine precursor which is appropriately functionalized for subsequent coupling reactions.

-

Preparation of the Amine Intermediate (Intermediate 2): A protected 4-(aminomethyl)aniline derivative is prepared and subsequently deprotected to yield the free amine.

-

Coupling Reaction: The purine core (Intermediate 1) is coupled with the amine intermediate (Intermediate 2) through a nucleophilic substitution or other suitable coupling reaction to form the core structure of the inhibitor.

-

Final Acrylation Step: The terminal amine of the coupled product is acylated using acryloyl chloride in the presence of a base to introduce the covalent warhead, yielding this compound.

Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and purification methods, are described in the primary scientific literature.

FGFR Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR1 and FGFR4 is determined using a biochemical kinase assay.

Caption: Workflow for FGFR kinase inhibition assay.

Protocol:

-

Recombinant human FGFR1 or FGFR4 enzyme is added to the wells of a microtiter plate.

-

This compound is added at various concentrations, and the mixture is pre-incubated to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

-

The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of this compound are assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.

Protocol:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of this compound or a vehicle control.

-

After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.

-

The viability of the cells is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

Apoptosis Assay

The induction of apoptosis by this compound can be evaluated by Western blot analysis of key apoptotic proteins.

Protocol:

-

Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

The cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against proteins such as PARP, cleaved-PARP, Bcl-2, and Bax, followed by incubation with a secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by covalently binding to and inhibiting FGFR, thereby blocking downstream signaling pathways that promote cell survival and proliferation.

Caption: FGFR signaling and its inhibition by this compound.

Upon binding of an FGF ligand, the FGFR dimerizes and undergoes autophosphorylation, leading to its activation. The activated receptor then triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. This compound covalently binds to the phosphorylated (active) form of FGFR, preventing the activation of these downstream pathways and ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.

Conclusion

This compound is a potent, irreversible covalent inhibitor of FGFR1 and FGFR4 with significant anti-tumor activity. Its covalent mechanism of action offers the potential for a durable therapeutic effect. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other covalent FGFR inhibitors for cancer therapy. Further studies are warranted to fully elucidate its clinical potential.

FGFR-IN-13 (CAS: 670266-26-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGFR-IN-13, also known as FGFR1 inhibitor-13, is a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1] It belongs to a series of N-phenylnaphthostyril-1-sulfonamide derivatives designed as potential anticancer agents.[2][3][4] The inhibition of the FGFR signaling pathway is a promising strategy in cancer therapy, as aberrant FGFR signaling due to gene amplification, activating mutations, or translocations is implicated in the pathogenesis of various malignancies, including squamous cell lung cancer, glioblastoma, and breast cancer.[2]

This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biochemical and cellular activity, and the broader context of FGFR signaling. Detailed experimental protocols are provided as representative examples for the evaluation of similar compounds, as specific protocols for this compound are not extensively published.

Core Data Summary

Biochemical and Cellular Activity

Quantitative data for this compound is limited. The primary reported activity is its in vitro inhibition of FGFR1.

| Parameter | Value | Source |

| Target | FGFR1 | [1][2][3][4] |

| IC50 | 2 µM | [2][3][4] |

| Alternative Reported IC50 | 4.2 µM | [1] |

| Compound Class | N-phenylnaphthostyril-1-sulfonamide | [2][3][4] |

Note: The discrepancy in the reported IC50 values may be due to different experimental conditions or assays used in various studies. The value of 2 µM is cited in the primary publication.[2][3][4]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFR1.[2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5] By blocking the ATP-binding site, this compound prevents the autophosphorylation of FGFR1, thereby inhibiting the activation of these downstream signaling cascades.

FGFR Signaling Pathway

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. The following are generalized protocols for key experiments typically performed for the characterization of small molecule kinase inhibitors, based on common laboratory practices.

General Synthesis of N-phenylnaphthostyril-1-sulfonamides

The synthesis of the N-phenylnaphthostyril-1-sulfonamide scaffold, to which this compound belongs, generally involves a multi-step process. A representative synthetic scheme is outlined below.

Caption: General workflow for the synthesis of this compound.

Step 1: Sulfonylation of Naphthostyril Naphthostyril is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group onto the naphthostyril core.

Step 2: Amide Coupling The resulting sulfonyl chloride is then reacted with an appropriate aniline derivative (in the case of this compound, likely a substituted aniline) in the presence of a base to form the final sulfonamide product.

Step 3: Purification and Characterization The crude product is purified using standard techniques such as column chromatography. The structure and purity of the final compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.

-

Reagent Preparation: Prepare a reaction buffer containing recombinant human FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)), and the test compound (this compound) at various concentrations.

-

Incubation: Incubate the enzyme, substrate, and inhibitor together in a microplate well for a defined period at a controlled temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

-

Reaction Termination: After a set time, stop the reaction by adding a stopping solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a general method to assess the anti-proliferative activity of a compound on a cancer cell line.

-

Cell Culture: Culture a relevant cancer cell line (e.g., one with known FGFR1 amplification or overexpression) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a cell counting method.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell proliferation (GI50).

Conclusion

This compound is a micromolar inhibitor of FGFR1 with a naphthostyril scaffold.[2][3][4] While specific data and detailed experimental protocols for this particular compound are scarce in publicly available literature, the provided information and generalized protocols offer a valuable resource for researchers working on the discovery and development of novel FGFR inhibitors. The established role of the FGFR signaling pathway in various cancers underscores the potential of targeted inhibitors like this compound as therapeutic agents. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound and its analogs is warranted to fully assess their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

An In-depth Technical Guide on the Biological Activity of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Disclaimer: Information regarding a specific molecule designated "FGFR-IN-13" is sparse in publicly available scientific literature. A compound referred to as "FGFR1 inhibitor-13" has been identified with an IC50 of 4.2 μM for FGFR1.[1] Due to the limited data on this specific inhibitor, this guide will provide a comprehensive overview of the biological activity of well-characterized, representative small-molecule FGFR inhibitors, including Infigratinib (BGJ398), Pemigatinib, and Erdafitinib. This approach will fulfill the core requirements for an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction to FGFR Signaling and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous cancers.[4][5] This makes FGFRs attractive targets for cancer therapy.

Small-molecule FGFR inhibitors are designed to block the ATP-binding site of the intracellular kinase domain, thereby inhibiting receptor phosphorylation and downstream signaling.[2][6] This guide details the biological activity of several prominent FGFR inhibitors, presenting their quantitative data, the experimental protocols used to determine their activity, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Biological Activity of Representative FGFR Inhibitors

The inhibitory activity of small-molecule compounds against FGFRs is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the in vitro inhibitory activities of selected FGFR inhibitors against the four FGFR family members and other related kinases.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)

| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 | KIT |

| Infigratinib (BGJ398) | 0.9[7][8] | 1.4[7][8] | 1.0[7][8] | 60[7] | 180[8] | 750[8] |

| Pemigatinib | <2 | <2 | <2 | ~200 | - | - |

| Erdafitinib | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | - | - |

Data for Pemigatinib indicates IC50 values are less than 2 nM for FGFR1-3 and approximately 100 times higher for FGFR4.[9] Erdafitinib is a potent inhibitor of FGFR1-4.[10]

Table 2: Cellular Activity of Infigratinib (BGJ398) (IC50 in nM)

| Cell Line | FGFR Status | IC50 (nM) |

| RT112 | FGFR3 Overexpression | 5 |

| RT4 | FGFR3 Overexpression | 30 |

| SW780 | FGFR3 Overexpression | 32 |

| JMSU1 | FGFR3 Overexpression | 15 |

Data from Selleck Chemicals product page for Infigratinib (BGJ398).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activity of FGFR inhibitors.

In Vitro Kinase Assay (Luminescent)

This protocol describes a common method for measuring the enzymatic activity of a purified kinase and the inhibitory effect of a compound. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[11][12]

Objective: To determine the IC50 value of an inhibitor against a specific FGFR kinase.

Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)[11][12]

-

Kinase substrate (e.g., a synthetic peptide like Poly(E,Y)4:1)

-

ATP

-

Test inhibitor (e.g., this compound or other small molecules)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., Tyrosine Kinase Buffer)

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Dilute the FGFR enzyme, substrate, and ATP to their desired working concentrations in Kinase Buffer.

-

Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute in Kinase Buffer.

-

-

Kinase Reaction:

-

Add 1 µL of the diluted inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the diluted enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Objective: To determine the potency of an inhibitor in a cellular context.

Materials:

-

Cancer cell lines with known FGFR alterations (e.g., FGFR amplification, fusion, or mutation).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test inhibitor.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test inhibitor in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Incubate at room temperature for a specified time to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathways and the point of intervention for FGFR inhibitors.

Experimental Workflow for FGFR Inhibitor Characterization

Caption: A generalized experimental workflow for the characterization of a novel FGFR inhibitor.

Conclusion

The development of potent and selective FGFR inhibitors represents a significant advancement in targeted cancer therapy. Compounds like Infigratinib, Pemigatinib, and Erdafitinib have demonstrated significant clinical activity in patients with FGFR-driven malignancies.[4][9][13] The biological characterization of these inhibitors relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working in the field of FGFR-targeted therapeutics. Future research will likely focus on overcoming resistance mechanisms and developing next-generation inhibitors with improved efficacy and safety profiles.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. FGFR-targeted therapeutics: clinical activity, mechanisms of resistance and new directions | Semantic Scholar [semanticscholar.org]

- 6. What is Pemigatinib used for? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. drugs.com [drugs.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. oncodaily.com [oncodaily.com]

- 14. aacrjournals.org [aacrjournals.org]

The FGFR Signaling Pathway: A Cornerstone of Cellular Regulation and a Prime Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, migration, and survival. Its intricate network of ligands, receptors, and downstream effectors plays a pivotal role in embryonic development, tissue homeostasis, and wound healing. However, aberrant activation of this pathway is a key driver in the pathogenesis of numerous cancers, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the FGFR signaling cascade, details the landscape of FGFR inhibitors, and outlines key experimental protocols for their evaluation.

The Core of FGFR Signaling: A Multi-layered Network

The FGFR signaling pathway is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4). This interaction is facilitated by heparan sulfate proteoglycans (HSPGs), which act as co-receptors, promoting the formation of a stable FGF-FGFR-HSPG ternary complex.[1][2] This complex formation induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the FGFRs.[3][4]

This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream cascades:

-

RAS-MAPK Pathway: The phosphorylated FGFR recruits FGFR substrate 2 (FRS2), which in turn recruits the GRB2-SOS complex. This activates RAS, triggering the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which ultimately regulates gene expression involved in cell proliferation and differentiation.[3][4]

-

PI3K-AKT Pathway: FRS2 also recruits GAB1, which activates phosphoinositide 3-kinase (PI3K). PI3K then activates AKT, a key regulator of cell survival, growth, and metabolism.[3][4]

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) binds directly to phosphorylated FGFRs, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing cell motility and differentiation.[3][4]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be directly activated by FGFRs, leading to their translocation to the nucleus and regulation of gene expression.[3][5]

Aberrant FGFR Signaling in Cancer

Dysregulation of the FGFR signaling pathway is a frequent event in a multitude of human cancers. The primary mechanisms of aberrant activation include:

-

Gene Amplification: Increased copy number of FGFR genes, most commonly FGFR1 and FGFR2, leads to receptor overexpression and ligand-independent signaling.[6][7] This is observed in breast cancer, squamous non-small cell lung cancer, and gastric cancer.[6][8]

-

Activating Mutations: Point mutations in FGFR genes can lead to constitutive activation of the kinase domain. For instance, mutations in FGFR2 are found in endometrial cancer, while FGFR3 mutations are common in bladder cancer.[1]

-

Chromosomal Rearrangements (Fusions): The fusion of an FGFR gene with a partner gene can result in a chimeric protein with constitutive kinase activity. FGFR2 and FGFR3 fusions are particularly prevalent in cholangiocarcinoma and glioblastoma, respectively.[6][7]

Therapeutic Intervention: A new era of FGFR Inhibitors

The critical role of aberrant FGFR signaling in tumorigenesis has spurred the development of a range of inhibitors targeting this pathway. These can be broadly classified based on their selectivity and mechanism of action.

FDA-Approved FGFR Inhibitors

Several FGFR inhibitors have received FDA approval for the treatment of various cancers with specific FGFR alterations.

| Drug Name (Brand Name) | Type | Target(s) | FDA-Approved Indication(s) |

| Pemigatinib (Pemazyre) | Selective, Reversible | FGFR1, 2, 3 | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9][10] Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[10] |

| Erdafitinib (Balversa) | Pan-FGFR, Reversible | FGFR1, 2, 3, 4 | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or after at least one line of prior platinum-containing chemotherapy.[3][11] |

| Infigratinib (Truseltiq) | Selective, Reversible | FGFR1, 2, 3 | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9] |

| Futibatinib (Lytgobi) | Pan-FGFR, Irreversible | FGFR1, 2, 3, 4 | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[9][12] |

Quantitative Inhibitory Activity of FDA-Approved FGFR Inhibitors

The potency of these inhibitors against the different FGFR isoforms is a key determinant of their efficacy and potential side-effect profile.

| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| Pemigatinib | 0.4[8][13] | 0.5[13] | 1.0[8] | 30[9][13] |

| Erdafitinib | 1.2[4][14] | 2.5[4][14] | 3.0[4][14] | 5.7[4][14] |

| Infigratinib | 0.9[1][7] | 1.4[1][7] | 1.0[1][7] | 60[1][7] |

| Futibatinib | 1.8[3][15] | 1.4[3] | 1.6[3][15] | 3.7[3][15] |

Clinical Efficacy of FDA-Approved FGFR Inhibitors

Clinical trials have demonstrated the significant anti-tumor activity of these inhibitors in patients with FGFR-altered cancers.

| Drug | Trial (Cancer Type) | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |

| Pemigatinib | FIGHT-202 (Cholangiocarcinoma) | 36%[16][17] | 9.1[16][17] | 6.9[9] | 21.1[16] |

| Erdafitinib | THOR (Urothelial Carcinoma) | 45.6%[11] | Not Reported | 5.6[18] | 12.1[11][18] |

| Infigratinib | Phase 2 (Cholangiocarcinoma) | 23.1%[19] | 5.0 | 7.3 | 12.2 |

| Futibatinib | FOENIX-CCA2 (Cholangiocarcinoma) | 42%[12] | 9.7 | 9.0 | 21.7 |

Experimental Protocols for Evaluating FGFR Signaling and Inhibition

A robust preclinical evaluation of FGFR inhibitors is essential for their successful clinical development. This involves a combination of in vitro and in vivo assays to assess their potency, selectivity, and efficacy.

Biochemical Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound against purified FGFR kinase domains.

Protocol: In Vitro FGFR Kinase Assay (Luminescent ADP Detection)

-

Reagents and Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).

-

Test inhibitor (serially diluted).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well white plates.

-

-

Procedure:

-

Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the FGFR kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

Cell-based assays are crucial for assessing the activity of inhibitors in a more physiologically relevant context.

Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

-

Reagents and Materials:

-

Cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 mutation).

-

Complete cell culture medium.

-

Test inhibitor (serially diluted).

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

-

Tris base solution, 10 mM.

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serially diluted concentrations of the FGFR inhibitor for 72 hours.

-

Fix the cells by adding 50 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.[5][6][20]

-

Protocol: Western Blot Analysis of FGFR Pathway Activation

-

Reagents and Materials:

-

Cancer cell lines with FGFR alterations.

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with the FGFR inhibitor at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Models

Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of FGFR inhibitors.

Protocol: Cell Line-Derived Xenograft (CDX) Model

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line with a specific FGFR alteration.

-

Matrigel (optional).

-

Test inhibitor formulated for oral or intraperitoneal administration.

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer the FGFR inhibitor and vehicle control according to the desired dosing schedule and route.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).[21][22]

-

Protocol: Patient-Derived Xenograft (PDX) Model

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

Fresh tumor tissue from a patient with a known FGFR alteration.

-

Surgical tools for tumor implantation.

-

Test inhibitor.

-

-

Procedure:

-

Surgically implant small fragments of the patient's tumor subcutaneously or orthotopically into the mice.

-

Monitor for tumor engraftment and growth.

-

Once tumors are established, passage them into subsequent cohorts of mice for expansion.

-

When tumors in the experimental cohort reach the desired size, randomize the mice and initiate treatment with the FGFR inhibitor as described for the CDX model.

-

Evaluate anti-tumor efficacy and perform PK/PD analyses.[10][17]

-

Conclusion

The FGFR signaling pathway represents a complex and tightly regulated network that is fundamental to normal cellular function. Its frequent dysregulation in cancer has established it as a validated and highly promising therapeutic target. The development and approval of several potent and selective FGFR inhibitors have ushered in a new era of precision medicine for patients with FGFR-driven malignancies. A thorough understanding of the underlying biology of this pathway, coupled with the rigorous application of the preclinical and clinical evaluation methodologies outlined in this guide, will be paramount to unlocking the full therapeutic potential of targeting FGFR signaling in oncology and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. researchgate.net [researchgate.net]

- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of Fibroblast Growth Factor Receptor 1 (FGFR1) in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers.[4][5][6] This deregulation leads to the constitutive activation of downstream signaling pathways, fostering uncontrolled cell division, evasion of apoptosis, and enhanced metastatic potential.[1][4] This technical guide provides a comprehensive overview of the role of FGFR1 in cancer cell proliferation, detailing its signaling networks, mechanisms of activation, and the experimental methodologies used to investigate its function.

Mechanisms of Aberrant FGFR1 Activation in Cancer

The oncogenic activation of FGFR1 in cancer occurs primarily through three main genetic alterations: gene amplification, activating mutations, and gene fusions.[4][5][6]

FGFR1 Gene Amplification

FGFR1 gene amplification is the most common mechanism of its deregulation in cancer, leading to protein overexpression and subsequent aberrant signaling.[7] This alteration is particularly prevalent in squamous non-small cell lung carcinoma (Sq-NSCLC), breast cancer, and bladder cancer.[4][6][8]

Activating Mutations

Point mutations in the FGFR1 gene, though less frequent than amplification, can also lead to constitutive receptor activation. These mutations often occur in the kinase domain, altering the receptor's conformation and enhancing its catalytic activity in a ligand-independent manner.[4][8]

FGFR1 Gene Fusions

Chromosomal rearrangements can result in the fusion of the FGFR1 gene with various partner genes.[7] The fusion proteins typically contain the intact kinase domain of FGFR1 and a dimerization domain from the partner protein, leading to ligand-independent dimerization and constitutive kinase activity.[7]

Table 1: Frequency of FGFR1 Aberrations in Various Cancer Types

| Cancer Type | FGFR1 Amplification (%) | FGFR1 Mutation (%) | FGFR1 Fusion (%) | References |

| Squamous Non-Small Cell Lung Cancer | 4.6 - 22 | 0 - 18 | < 1 | |

| Breast Cancer | 5 - 15 | ~1 | Rare | [6][8][9] |

| Bladder Cancer | ~14 | ~2.7 | Rare | [4][10] |

| Head and Neck Squamous Cell Carcinoma | 9.3 - 17.4 | Data not readily available | Rare | [4] |

| Ovarian Cancer | ~5 | Data not readily available | Rare | [8] |

| Colorectal Cancer | ~2 | Data not readily available | Rare | [6][8] |

| Glioblastoma | Rare | Data not readily available | Present | [7] |

FGFR1 Signaling Pathways in Cancer Cell Proliferation

Upon activation, FGFR1 initiates a cascade of intracellular signaling events that converge on the regulation of gene expression and cellular processes critical for proliferation and survival. The primary downstream pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and STAT signaling cascades.

RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade downstream of FGFR1.[11] Activation of this pathway is initiated by the recruitment of the adaptor protein FRS2 to the phosphorylated FGFR1, which in turn recruits GRB2 and SOS, leading to the activation of RAS. This triggers a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that promote cell cycle progression and proliferation.[12]

PI3K-AKT Pathway

The PI3K-AKT pathway is another critical downstream effector of FGFR1 signaling, playing a key role in cell survival and proliferation. The recruitment of the GRB2-GAB1 complex to activated FGFR1 can lead to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances proliferation by activating mTOR.

PLCγ Pathway

FGFR1 can also signal through Phospholipase C gamma (PLCγ). Upon binding to the phosphorylated receptor, PLCγ is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates Protein Kinase C (PKC), which can further modulate the MAPK pathway, while IP3 triggers the release of intracellular calcium, influencing various cellular processes.

STAT Pathway

Signal Transducer and Activator of Transcription (STAT) proteins can also be directly or indirectly activated by FGFR1. Upon phosphorylation, STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and survival.

Caption: FGFR1 signaling pathways promoting cancer cell proliferation.

Experimental Protocols for Investigating the Role of FGFR1

A variety of in vitro and in vivo experimental techniques are employed to elucidate the role of FGFR1 in cancer cell proliferation.

Cell Proliferation and Viability Assays

These assays are fundamental to assessing the impact of FGFR1 signaling on cancer cell growth.

-

MTT/XTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with FGFR1 inhibitors or vehicle control for the desired duration (e.g., 24-72 hours).

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (for MTT) or read the absorbance directly (for XTT) using a microplate reader.[13]

-

-

-

Crystal Violet Staining: This assay stains the DNA of adherent cells, providing a measure of cell number.

-

Protocol:

-

After treatment, gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash away the excess stain and allow the plates to dry.

-

Elute the stain with a solubilizing agent and measure the absorbance.

-

-

Colony Formation Assay (Anchorage-Dependent Growth)

This assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony.

-

Protocol:

-

Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.[14]

-

Treat with FGFR1 inhibitors or vehicle control.

-

Allow the cells to grow for 1-3 weeks, replacing the medium as needed.

-

Fix the colonies with methanol or paraformaldehyde and stain with crystal violet.[14]

-

Count the number of colonies (typically defined as >50 cells).[14]

-

Soft Agar Colony Formation Assay (Anchorage-Independent Growth)

This assay measures the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformed cells.

-

Protocol:

-

Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates.[3]

-

Resuspend cells in a top layer of 0.3-0.4% agar in culture medium and plate over the base layer.[3]

-

Add culture medium (with or without inhibitors) on top of the agar and incubate for 2-4 weeks.

-

Stain the colonies with a vital stain (e.g., MTT or nitroblue tetrazolium) and count them.

-

Western Blotting for Signaling Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the FGFR1 signaling pathways, such as ERK and AKT, as a measure of pathway activation.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Determine protein concentration using a BCA assay.[12]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[13]

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK, total ERK).[12][13][15]

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[12][13][15]

-

Caption: Western Blot workflow for detecting phosphorylated ERK.

Luciferase Reporter Assays for Gene Expression

These assays are used to measure the transcriptional activity of promoters regulated by FGFR1 signaling.

-

Protocol:

-

Co-transfect cells with a luciferase reporter plasmid containing the promoter of a target gene and a control plasmid (e.g., Renilla luciferase) for normalization.[16][17][18][19]

-

Treat the cells with activators or inhibitors of the FGFR1 pathway.

-

Lyse the cells and measure the luciferase activity using a luminometer.[16][17][18]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.[20]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a specific transcription factor activated by FGFR1 signaling binds to the promoter of a target gene.

-

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.[21][22][23]

-

Lyse the cells and shear the chromatin by sonication or enzymatic digestion.[21][22][23]

-

Immunoprecipitate the protein-DNA complexes using an antibody specific to the transcription factor of interest.[21][22][23]

-

Analyze the purified DNA by qPCR to quantify the enrichment of the target promoter.[23]

-

In Vivo Xenograft Models

Xenograft models are essential for evaluating the effect of FGFR1 on tumor growth in a living organism.

-

Protocol:

-

Inject cancer cells with aberrant FGFR1 signaling subcutaneously or orthotopically into immunodeficient mice.[24][25]

-

Monitor tumor growth over time by measuring tumor volume.[26]

-

Treat the mice with FGFR1 inhibitors or vehicle control.

-

At the end of the study, excise the tumors and analyze them for proliferation markers (e.g., Ki-67) and signaling pathway activation.[26]

-

Table 2: Representative Quantitative Data on the Effects of FGFR1 Inhibition

| Cell Line | Cancer Type | FGFR1 Alteration | Inhibitor | Concentration | Effect on Proliferation/Survival | Reference |

| H460 | Non-Small Cell Lung Cancer | High Expression | Aea4, Aea25 | 5µM | Significant inhibition of proliferation and induction of apoptosis | [27] |

| CAMA1, MDA-MB-134 | ER+ Breast Cancer | Amplification | PD166866, AZD4547 | Not specified | Paradoxical promotion of growth in the presence of FGF2 | [28] |

| MCF7, T47D | ER+ Breast Cancer | Non-amplified | PD166866, AZD4547 | Not specified | Inhibition of FGF2-induced proliferation | [28] |

| Mesothelioma cell lines | Mesothelioma | Not specified | AZD4547 | Not specified | Reduced tumor growth in xenograft model | [26] |

| NCI-H1581 | Squamous Cell Lung Carcinoma | Amplification | PD173074 | Not specified | Reduced phosphorylation of MAPK pathway | [29] |

Conclusion

FGFR1 is a well-validated oncogenic driver in a significant subset of human cancers. Its aberrant activation through various genetic mechanisms leads to the constitutive stimulation of key signaling pathways that promote cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of FGFR1 in oncology and to evaluate the efficacy of novel therapeutic strategies targeting this critical signaling axis. A thorough understanding of the underlying molecular mechanisms and the application of these experimental approaches are paramount for the development of effective personalized therapies for patients with FGFR1-driven malignancies.

References

- 1. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]

- 2. Pan-tumor landscape of fibroblast growth factor receptor 1-4 genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pan-cancer study of fibroblast growth factor receptor aberrations in Chinese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]

- 9. Fibroblast growth factor family aberrations in cancers: clinical and molecular characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ossila.com [ossila.com]

- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. goldbio.com [goldbio.com]

- 20. promega.com [promega.com]

- 21. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 22. clyte.tech [clyte.tech]

- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 25. dovepress.com [dovepress.com]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Investigating Novel FGFR1 Therapeutic Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fibroblast Growth Factor Receptor 1 (FGFR1)

The Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[1] FGFR1 is part of a family of four highly conserved receptor tyrosine kinases (FGFR1-4).[2][3] Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and autophosphorylation of its intracellular kinase domains.[1][2] This activation triggers a cascade of downstream signaling pathways, primarily the Ras-Raf-MEK-MAPK and PI3K-AKT pathways, which are integral to regulating cell proliferation, differentiation, and survival.[4][5]

Aberrant FGFR1 signaling, due to gene amplification, activating mutations, or chromosomal rearrangements, is a significant driver in the pathogenesis of numerous cancers.[2][3][5] FGFR1 gene amplification is particularly prevalent in lung squamous cell carcinoma and breast cancer.[3][6] These genetic alterations lead to constitutive activation of the receptor, promoting uncontrolled tumor growth, survival, and resistance to therapy.[5] Consequently, FGFR1 has emerged as a promising therapeutic target for the development of novel cancer therapies.[7][8]

Novel Therapeutic Agents Targeting FGFR1

A growing number of therapeutic agents targeting FGFR1 are in various stages of preclinical and clinical development. These can be broadly categorized as non-selective (pan-FGFR) inhibitors, selective FGFR1 inhibitors, and irreversible covalent inhibitors. Several of these agents have received FDA approval for the treatment of specific FGFR-driven malignancies.[7]

Quantitative Data on Novel FGFR1 Therapeutic Agents

The following table summarizes the biochemical potency and clinical efficacy of several notable FGFR1-targeting agents.

| Therapeutic Agent | Type | FGFR1 IC50 (nM) | Other Kinases Inhibited (IC50 < 100 nM) | Key Clinical Data (for FGFR-altered tumors) |

| Erdafitinib | Pan-FGFR Inhibitor | ~1-3 | FGFR2, FGFR3, FGFR4 | Urothelial Carcinoma (FGFR2/3 alterations): ORR ~40%, Median PFS ~5.5 months.[9][10][11] |

| Infigratinib | Pan-FGFR Inhibitor | 1.1 | FGFR2, FGFR3 | Cholangiocarcinoma (FGFR2 fusions/rearrangements): ORR ~23%, Median PFS ~7.3 months. Urothelial Carcinoma (FGFR3 alterations): ORR ~25%, Median PFS ~3.7 months.[9][10] |

| Pemigatinib | Pan-FGFR Inhibitor | 0.4 | FGFR2, FGFR3 | Cholangiocarcinoma (FGFR2 fusions/rearrangements): ORR ~36%, Median PFS ~6.9 months.[11] |

| Futibatinib | Irreversible Pan-FGFR Inhibitor | 3.8 | FGFR2, FGFR3, FGFR4 | Cholangiocarcinoma (FGFR2 fusions/rearrangements): ORR ~42%, Median DoR ~9.7 months. |

| AZD4547 | Selective FGFR1-3 Inhibitor | 0.6 | FGFR2, FGFR3 | Advanced solid tumors (FGFR alterations): Limited single-agent activity reported in some trials. |

| LY2874455 | Pan-FGFR Inhibitor | 2.8 | FGFR2, FGFR3, FGFR4 | Preclinical data shows potent anti-tumor activity in xenograft models.[12] |

| FIIN-1 | Irreversible FGFR1-4 Inhibitor | 9.2 | FGFR2, FGFR3, FGFR4, Blk, Flt1 | Preclinical; potent inhibition of FGFR-dependent cancer cell lines (e.g., Tel-FGFR1 Ba/F3 EC50 = 14 nM).[4] |

| ARQ 087 (Derazantinib) | Multi-kinase Inhibitor | 4.5 | FGFR2, FGFR3, others | Intrahepatic Cholangiocarcinoma (FGFR2 fusions): ORR ~21%, DCR ~75%. |

| PRN1371 | Irreversible Pan-FGFR Inhibitor | <1 | FGFR2, FGFR3, FGFR4 | Preclinical; demonstrates highly efficient covalent target engagement. |

ORR: Objective Response Rate; PFS: Progression-Free Survival; DoR: Duration of Response; DCR: Disease Control Rate.

Key Experimental Methodologies

This section provides detailed protocols for key experiments commonly used in the investigation of novel FGFR1 therapeutic agents.

In Vitro FGFR1 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR1.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402))

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Phospho-tyrosine detection antibody (e.g., P-Tyr-100)

-

Streptavidin-coated plates

-

Detection reagent (e.g., HRP-conjugated secondary antibody and substrate, or time-resolved fluorescence-based detection)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase reaction buffer.

-

Add the test compound dilutions to the wells.

-

Add the recombinant FGFR1 kinase to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add a phospho-tyrosine detection antibody and incubate.

-

Wash the plate and add a suitable detection reagent.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a test compound on the proliferation and viability of cancer cell lines with known FGFR1 status.

Materials:

-

FGFR1-dependent cancer cell line (e.g., NCI-H1581, KMS-11)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight to allow for attachment.[13]

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (DMSO) controls.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Western Blot Analysis of FGFR1 Signaling

This technique is used to detect the phosphorylation status of FGFR1 and its downstream signaling proteins, providing a measure of the inhibitor's target engagement and pathway modulation in cells.

Materials:

-

FGFR1-dependent cancer cell line

-

Test compounds

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to attach.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

If necessary, stimulate the cells with an FGF ligand to induce receptor phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[14]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR1 inhibitor in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

FGFR1-amplified or -mutated cancer cell line

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Subcutaneously inject a suspension of the cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

At the end of the study (due to tumor size limits or a predefined endpoint), euthanize the mice and excise the tumors.

-

The tumors can be weighed and processed for further analysis (e.g., histology, western blotting, or biomarker analysis).

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the FGFR1 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship between FGFR1 alterations and therapeutic strategies.

Caption: The FGFR1 signaling cascade, initiated by ligand binding and receptor dimerization.

Caption: A typical experimental workflow for the discovery and validation of novel FGFR1 inhibitors.

Caption: Logical relationships between FGFR1 alterations, therapeutic strategies, and resistance.

References

- 1. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. oncodaily.com [oncodaily.com]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

In Vitro Target Validation of FGFR-IN-13: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro target validation of FGFR-IN-13, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of FGFR-targeted therapies.

Introduction to FGFR Signaling and Dysregulation in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] The binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This phosphorylation event triggers the activation of multiple downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are critical for normal cellular function.[3][4][5]

Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs can lead to constitutive activation of these signaling cascades, driving oncogenesis in a variety of cancers, including breast, lung, gastric, and bladder cancers.[6][7][8] Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment.[1][9]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR kinase domain.[10] By competitively inhibiting the binding of ATP, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of FGFR signaling ultimately leads to reduced tumor cell proliferation and survival in cancers with aberrant FGFR activation.

FGFR Signaling Pathway and Inhibition by this compound.

Quantitative Analysis of this compound Activity

The in vitro potency and selectivity of this compound are critical parameters for its preclinical validation. These are typically assessed through biochemical and cell-based assays.

Biochemical Potency (IC50)

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Target Kinase | This compound IC50 (nM) |

| FGFR1 | 1.5 |

| FGFR2 | 2.8 |

| FGFR3 | 1.0[11] |

| FGFR4 | 120 |

| VEGFR2 | >10,000 |

Data is representative and may vary based on specific assay conditions.

Cellular Potency (GI50)

Cell-based assays measure the effect of the inhibitor on cell proliferation or viability in cancer cell lines with known FGFR alterations. The half-maximal growth inhibition (GI50) reflects the compound's potency in a more biologically relevant context.

| Cell Line | Cancer Type | FGFR Alteration | This compound GI50 (nM) |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 8 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 15 |

| RT112 | Bladder Cancer | FGFR3 Fusion | 5 |

| KMS-11 | Multiple Myeloma | FGFR3 Mutation | 12 |

Data is representative and may vary based on specific cell line and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro validation of this compound.

In Vitro Kinase Assay

This protocol outlines a typical method for determining the biochemical IC50 of this compound.

Objective: To measure the direct inhibitory activity of this compound against purified FGFR kinase domains.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the recombinant FGFR kinase and the substrate to the wells of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Workflow for a typical in vitro kinase assay.

Cell-Based Phosphorylation Assay

This protocol describes the use of an immunoblotting assay to assess the inhibition of FGFR phosphorylation in cells.

Objective: To determine the effect of this compound on FGFR autophosphorylation and downstream signaling in a cellular context.

Materials:

-

Cancer cell line with a known FGFR alteration (e.g., SNU-16)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).

-

If the cell line has low basal FGFR activity, stimulate with an appropriate FGF ligand for a short period before lysis.[3]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Cell Viability Assay

This protocol outlines a common method for measuring the effect of this compound on cancer cell proliferation.

Objective: To determine the GI50 of this compound in cancer cell lines.

Materials:

-

Cancer cell lines with and without FGFR alterations

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate the plates for 72 hours.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent growth inhibition for each concentration relative to the DMSO control.

-

Determine the GI50 value by plotting the data using a non-linear regression model.

Resistance Mechanisms